molecular formula C19H32N2O3 B5723200 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B5723200
M. Wt: 336.5 g/mol
InChI Key: VWAQGFRHGXDZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (DBD) is a cyclic compound that has been widely studied for its potential use in scientific research. DBD is a derivative of diazabicyclo[3.3.1]nonane (DBN) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood. However, it has been shown to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant effects. 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its low toxicity. 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a high therapeutic index, meaning that it has a wide safety margin. However, one of the limitations of using 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its relatively low potency compared to other compounds. This can make it more difficult to achieve the desired effects in experiments.

Future Directions

There are many future directions for research on 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of research is the development of more potent derivatives of 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Another area of research is the investigation of the potential use of 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in the treatment of other diseases such as multiple sclerosis and epilepsy. Additionally, research could be conducted on the potential use of 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in combination with other compounds to enhance its effects.
Conclusion:
In conclusion, 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a cyclic compound that has been shown to have a variety of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have low toxicity and a high therapeutic index. While its mechanism of action is not fully understood, 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a variety of biochemical and physiological effects. There are many future directions for research on 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, and it has the potential to be a valuable tool in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves the reaction of DBN with butyric anhydride and diethylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Scientific Research Applications

3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a variety of scientific research applications. One of the most promising applications is in the field of drug discovery. 3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3,7-di(butanoyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-5-9-15(22)20-11-18(7-3)13-21(16(23)10-6-2)14-19(8-4,12-20)17(18)24/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAQGFRHGXDZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2(CN(CC(C1)(C2=O)CC)C(=O)CCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibutanoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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